An In-depth Technical Guide on the Synthesis and Characterization of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
An In-depth Technical Guide on the Synthesis and Characterization of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,3,4-oxadiazole scaffold in a wide range of biologically active compounds. This document outlines a probable synthetic route, details the necessary starting materials and reagents, and presents the available physicochemical and spectroscopic data. The information is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that is a common structural motif in many pharmaceutical agents. Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 2-amino-5-aryl-1,3,4-oxadiazole scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The subject of this guide, 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, features a chlorine atom on the phenyl ring, which can significantly influence its physicochemical properties and biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine | PubChem[1][2] |
| CAS Number | 1673-45-6 | PubChem[1][2] |
| Molecular Formula | C₈H₆ClN₃O | PubChem[1][2] |
| Molecular Weight | 195.61 g/mol | PubChem[1][2] |
| Appearance | White to brown powder, crystals or crystalline powder and/or chunks (based on related compounds) | Inferred from commercial suppliers of related compounds |
| Melting Point | Not definitively reported; the related 5-(4-chlorophenyl) isomer melts at 245°C (dec.) | Inferred from related compound data |
| Solubility | Soluble in some organic solvents like chloroform and dichloromethane (based on related compounds) | Inferred from related compound data |
Synthesis
The most probable and widely employed method for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is the cyclization of an aroylhydrazide with cyanogen bromide. This approach is anticipated to be the primary route to obtain 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine.
Synthetic Pathway
The synthesis commences with the formation of 3-chlorobenzohydrazide from a suitable starting material, followed by its reaction with cyanogen bromide to yield the target 1,3,4-oxadiazole.
Caption: Proposed synthetic pathway for 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine.
Experimental Protocols
Step 1: Synthesis of 3-Chlorobenzohydrazide
A common method for the preparation of aroylhydrazides is the reaction of the corresponding methyl or ethyl ester with hydrazine hydrate.
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Materials: Methyl-3-chlorobenzoate, Hydrazine hydrate, Ethanol.
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Procedure:
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Dissolve methyl-3-chlorobenzoate in ethanol.
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Add an equimolar amount of hydrazine hydrate to the solution.
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Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product, 3-chlorobenzohydrazide, will precipitate out of the solution.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
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Step 2: Synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
The cyclization of 3-chlorobenzohydrazide with cyanogen bromide is the key step in forming the 1,3,4-oxadiazole ring.
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Materials: 3-Chlorobenzohydrazide, Cyanogen bromide, an appropriate solvent (e.g., methanol or ethanol), and a base (e.g., sodium bicarbonate or potassium carbonate).
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Procedure:
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Dissolve 3-chlorobenzohydrazide in a suitable solvent.
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Add an equimolar amount of cyanogen bromide to the solution.
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The reaction is often carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
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Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring by TLC.
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Once the reaction is complete, the solvent is typically removed under reduced pressure.
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The crude product is then purified, commonly by recrystallization from a suitable solvent, to yield pure 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine.
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Caption: General experimental workflow for the synthesis of the target compound.
Characterization Data
The structural elucidation of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine relies on a combination of spectroscopic techniques. The available and expected spectral data are summarized below.
| Spectroscopic Data | Observed/Expected Features |
| ¹³C NMR | A ¹³C NMR spectrum is available for this compound, showing characteristic peaks for the aromatic and heterocyclic carbons.[3] |
| ¹H NMR | Expected signals would include a singlet for the -NH₂ protons and a complex multiplet pattern in the aromatic region (7.0-8.0 ppm) corresponding to the four protons of the 3-chlorophenyl group. |
| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching of the primary amine (around 3100-3300 cm⁻¹), C=N stretching of the oxadiazole ring (around 1640-1680 cm⁻¹), and C-O-C stretching (around 1020-1250 cm⁻¹). |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.61 g/mol ), along with an M+2 peak of approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. |
Safety and Handling
Based on the available hazard information for 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, the following precautions should be taken:
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Harmful if swallowed. [1]
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Causes skin irritation. [1]
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Causes serious eye irritation. [1]
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May cause respiratory irritation. [1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. While a detailed experimental protocol and complete spectral data are yet to be published in readily accessible literature, the information presented herein, based on established chemical principles and data from closely related compounds, offers a robust starting point for researchers. The synthesis is expected to be straightforward, following a well-established pathway. The provided characterization data, both available and predicted, will be crucial for the verification of the synthesized product. This compound holds promise as a valuable intermediate for the development of novel therapeutic agents, and this guide is intended to facilitate further research in this exciting area.
References
- 1. Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals – Oriental Journal of Chemistry [orientjchem.org]
- 2. 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H6ClN3O | CID 121151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemres.org [orgchemres.org]
